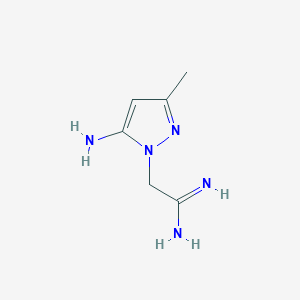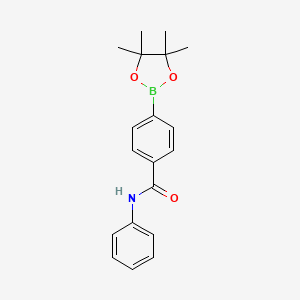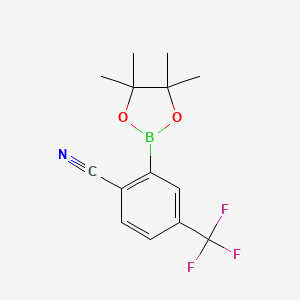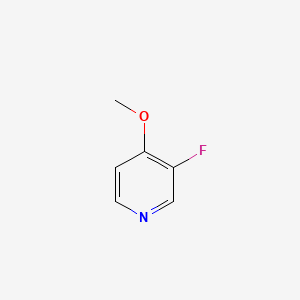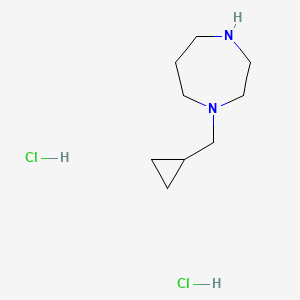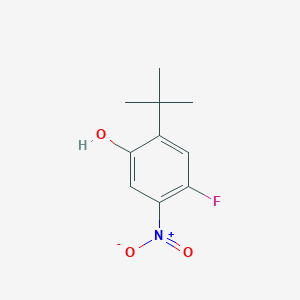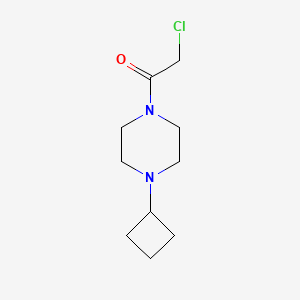
1-(Chloracetyl)-4-Cyclobutylpiperazin
Übersicht
Beschreibung
“Chloroacetyl chloride” is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization . “Piperazine” is a six-membered ring containing two nitrogen atoms, and derivatives of piperazine are found in many classes of pharmaceuticals .
Synthesis Analysis
The synthesis of compounds similar to “1-(Chloroacetyl)-4-cyclobutylpiperazine” often involves reactions with chloroacetyl chloride. For example, chloroacetyl chloride has been used in the synthesis of secondary amine-substituted cyano-pyrazoline derivatives .
Molecular Structure Analysis
The molecular structure of “chloroacetyl chloride”, a component of the compound you mentioned, is available in various databases .
Chemical Reactions Analysis
Chloroacetyl chloride is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines .
Physical And Chemical Properties Analysis
Chloroacetyl chloride has a vapor density of 3.9 (vs air), a refractive index n20/D of 1.453 (lit.), a boiling point of 105-106 °C (lit.), a melting point of -22 °C (lit.), and a density of 1.418 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthese von neuen Antitumor-Medikamenten
1-(Chloracetyl)-4-Cyclobutylpiperazin: wird in der pharmazeutischen Forschung zur Synthese neuer Antitumor-Medikamente eingesetzt. Es reagiert mit anderen Verbindungen unter Bildung von acylierten Derivaten, die dann auf ihre zytotoxische Aktivität gegen verschiedene Krebszelllinien getestet werden. So haben zum Beispiel Derivate, die unter Verwendung dieser Verbindung synthetisiert wurden, vielversprechende Ergebnisse in der Hemmung des Tumorwachstums in zellbasierten Assays gezeigt .
Entwicklung von σ2-Rezeptor-Liganden
Diese Verbindung spielt eine entscheidende Rolle bei der Entwicklung von σ2-Rezeptor-Liganden. Forscher haben sie verwendet, um spirocyclische Piperidine oder Cyclohexanamine mit Benzopyran- und Benzofuran-Gerüsten zu verbinden, die für die Erforschung neurologischer Erkrankungen und potenzieller therapeutischer Anwendungen von Bedeutung sind .
Herstellung von Tensiden
Im Bereich der Wirkstoffabgabe wird This compound zur Herstellung von Tensiden verwendet. Diese Tenside verbessern die Pharmakokinetik von Medikamenten und verbessern so ihre Absorption und Verteilung im Körper .
Organische Synthese
Die Verbindung ist ein wertvolles Reagenz in der organischen Synthese. Sie ist besonders nützlich, um die Chloracetylgruppe in verschiedene organische Moleküle einzuführen, die dann an einer Vielzahl von chemischen Reaktionen teilnehmen können und zur Bildung verschiedener Verbindungen führen.
Funktionelle Polymere
Es dient als Vorläufer für die Synthese von funktionellen Polymeren. Diese Polymere werden als polymere Reagenzien oder Träger in biochemischen und chemischen Anwendungen verwendet, wie z. B. der Synthese von reaktiven (Meth)acrylat-basierten Polymeren .
Chemische Modifikation von DNA-Basen
Studien haben gezeigt, dass This compound mit DNA-Basen reagieren kann, was zu nukleophilen Angriffen und der Bildung von Haloacyl(thio)amid führt. Dies hat Auswirkungen auf das Verständnis der chemischen Modifikation von DNA und ihren potenziellen Einsatz in der Genforschung .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
There is a need for the search of efficient, less toxic and structurally new molecules for treatment of diseases due to the increased incidences of drug resistance caused by extensive use of antibiotics and immunosuppressive drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
2-chloro-1-(4-cyclobutylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c11-8-10(14)13-6-4-12(5-7-13)9-2-1-3-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZFJXIJFVSHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



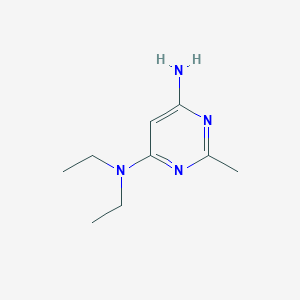

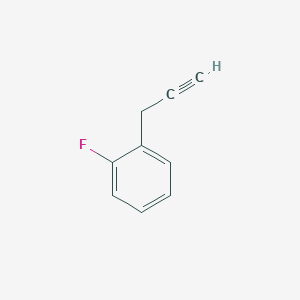

![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)
